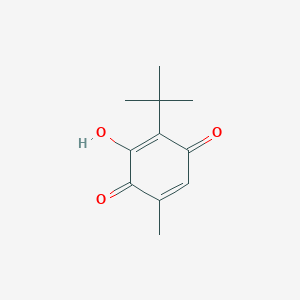

2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone (also known as Coenzyme Q10 or CoQ10) is a naturally occurring molecule that plays a crucial role in cellular respiration and energy production. It was first discovered in 1957 by Dr. Frederick Crane at the University of Wisconsin-Madison.

Mécanisme D'action

CoQ10 functions as an electron carrier in the mitochondrial respiratory chain, which is responsible for generating ATP (adenosine triphosphate), the energy currency of the cell. It also acts as an antioxidant, protecting against oxidative damage by scavenging free radicals.

Biochemical and Physiological Effects:

CoQ10 has been shown to have a wide range of biochemical and physiological effects, including improving mitochondrial function, reducing inflammation, and enhancing immune function. It has also been shown to have a positive effect on blood pressure and cholesterol levels.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CoQ10 in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, its low bioavailability and variability in absorption make it difficult to achieve consistent results.

Orientations Futures

There are numerous potential future directions for CoQ10 research, including investigating its role in aging and age-related diseases, exploring its potential as a therapeutic agent in cancer treatment, and developing new formulations to improve its bioavailability and efficacy.

In conclusion, CoQ10 is a fascinating molecule with a wide range of potential therapeutic applications. While there is still much to learn about its mechanisms of action and potential benefits, the current research suggests that it may hold promise as a treatment for a variety of diseases and conditions.

Méthodes De Synthèse

CoQ10 can be synthesized in the human body, but it can also be obtained through dietary sources such as fatty fish, organ meats, and whole grains. However, due to its low bioavailability, it is often taken as a supplement in the form of capsules or tablets.

Applications De Recherche Scientifique

CoQ10 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular disease, neurodegenerative diseases, and cancer. It has also been shown to have antioxidant properties and may help to protect against oxidative damage.

Propriétés

IUPAC Name |

2-tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6-5-7(12)8(11(2,3)4)10(14)9(6)13/h5,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNQPDKJXWYKRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)

![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)

![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)

![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)

![3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)

![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)

![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)